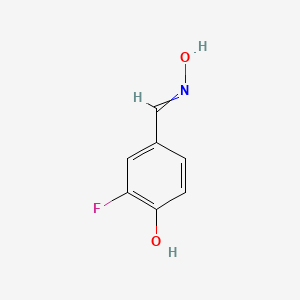
1-(3-Amino-4-tert-butylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-tert-butylphenyl)ethanone is an organic compound characterized by an amino group attached to the benzene ring, which also contains a tert-butyl group at the 4-position and an ethanone (ketone) group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-tert-butylphenyl)ethanone can be synthesized through several methods, including:
Bromination and Amination: Starting with 4-tert-butylphenol, bromination at the 3-position followed by amination can yield the desired compound.
Friedel-Crafts Acylation: Acylation of 3-aminotoluene with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can produce the target molecule.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: The ketone group can be reduced to an alcohol, yielding 1-(3-amino-4-tert-butylphenyl)ethanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and various alkyl halides for alkylation.
Major Products Formed:
Nitration: Formation of 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: Production of 1-(3-amino-4-tert-butylphenyl)ethanol.
Alkylation: Introduction of alkyl groups at different positions on the benzene ring.
Applications De Recherche Scientifique
1-(3-Amino-4-tert-butylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Employed in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
1-(3-Amino-4-tert-butylphenyl)ethanone is structurally similar to other compounds such as 1-(3-aminophenyl)ethanone and 1-(4-tert-butylphenyl)ethanone. its unique combination of amino, tert-butyl, and ketone groups imparts distinct chemical properties and reactivity. This compound stands out due to its enhanced stability and potential for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
1-(3-aminophenyl)ethanone
1-(4-tert-butylphenyl)ethanone
4-tert-butylphenol
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-(3-amino-4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,13H2,1-4H3 |
Clé InChI |
BKYHMPASNBMUNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
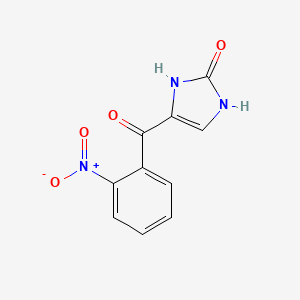
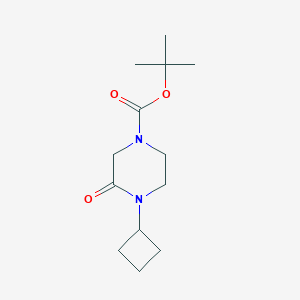
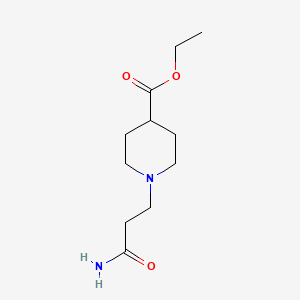
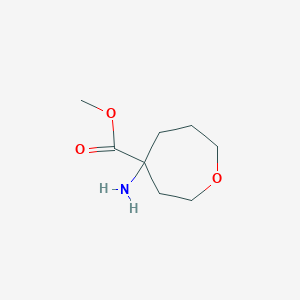
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
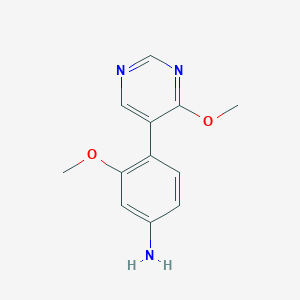
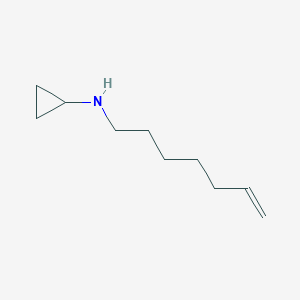
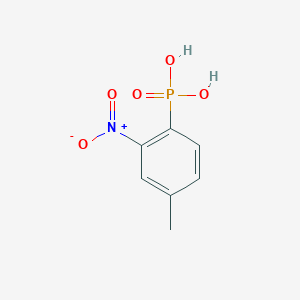
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
